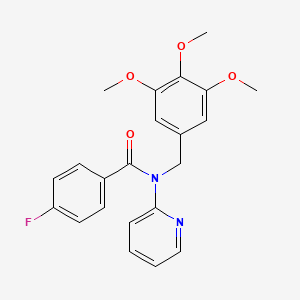
4-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with Pyridine: The 4-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 4-fluoro-N-(pyridin-2-yl)benzamide.
Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of 4-fluoro-N-(pyridin-2-yl)benzamide with 3,4,5-trimethoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、キノンが形成されます。
還元: 還元反応は、ニトロ基(存在する場合)またはベンザミドのカルボニル基を標的にすることができます。
置換: フッ素原子とメトキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主要生成物
これらの反応の主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合がありますが、還元によりアミンまたはアルコールが生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用について研究されています。
医学: 治療薬としての可能性について調査されており、特に特定の生物学的経路の調節が有益な疾患の治療に役立ちます。
産業: 新しい材料と化学プロセスの開発に使用されます。
作用機序
4-フルオロ-N-(ピリジン-2-イル)-N-(3,4,5-トリメトキシベンジル)ベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化することができ、一連の生化学的イベントにつながります。正確な経路と標的は、特定の用途と生物学的状況によって異なります。
類似化合物との比較
類似化合物
4-フルオロ-N-(ピリジン-2-イル)ベンザミド: トリメトキシベンジル基がありません。
N-(ピリジン-2-イル)-N-(3,4,5-トリメトキシベンジル)ベンザミド: フッ素原子がありません。
4-フルオロ-N-(3,4,5-トリメトキシベンジル)ベンザミド: ピリジン環がありません。
独自性
4-フルオロ-N-(ピリジン-2-イル)-N-(3,4,5-トリメトキシベンジル)ベンザミドにおけるフッ素原子、ピリジン環、トリメトキシベンジル基の存在は、この化合物を独自なものにします。これらの官能基は、その独特の化学的性質と潜在的な生物学的活性に貢献しています。
特性
分子式 |
C22H21FN2O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
4-fluoro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H21FN2O4/c1-27-18-12-15(13-19(28-2)21(18)29-3)14-25(20-6-4-5-11-24-20)22(26)16-7-9-17(23)10-8-16/h4-13H,14H2,1-3H3 |
InChIキー |
FPOSVXGVONUFQF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11344910.png)
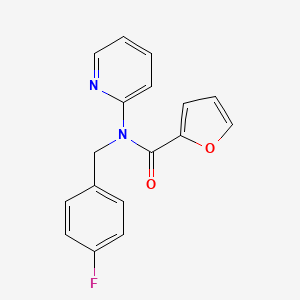
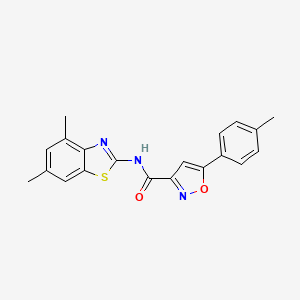
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344935.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11344939.png)

![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B11344946.png)

![Methyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11344960.png)
![N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344967.png)
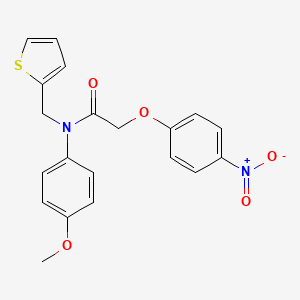
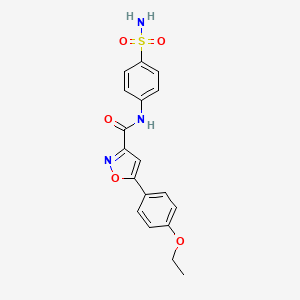
![1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11344984.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11344985.png)
